Cas no 151427-13-3 (2-Amino-1-(4-bromophenyl)ethanone Hydrobromide)

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
- 2-AMINO-1-(4-BROMOPHENYL)ETHANONE HYDROBROMIDE,LIGHT YELLOW SOLID
- 4'-bromophenacylammonium bromide
- 2-AMino-1-(4-broMophenyl)ethanone MonohydrobroMide
- 151427-13-3
- SCHEMBL17185185
- AKOS005393144
- A884091
- STK085269
- DTXSID60586113
- MFCD01230902
- J-008809
- 2-amino-1-(4-bromophenyl)ethanone;hydrobromide
- 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1)
- 2-amino-1-(4-bromophenyl)ethanone HBr
- 2-Amino-1-(4-bromophenyl)ethanone hydrobromid
- CS-0337117
- DB-313505
- 2-Amino-1-(4-bromophenyl)ethanone Monohydrobromide;
- 2-Amino-1-(4-bromophenyl)ethan-1-one hydrobromide
-
- MDL: MFCD01230902
- Inchi: InChI=1S/C8H8BrNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
- InChI Key: IEUQYTAJFZFBSI-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Br)C(=O)CN.Br
Computed Properties
- Exact Mass: 292.90500
- Monoisotopic Mass: 292.90509g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Color/Form: NA
- Flash Point: 133.2±27.3 °C
- PSA: 43.09000
- LogP: 3.24890
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A601905-2g |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 2g |
$ 288.00 | 2023-09-08 | ||
TRC | A601905-1 g |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 1g |
$ 125.00 | 2022-01-13 | ||
A2B Chem LLC | AE84298-10g |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 10g |
$2500.00 | 2024-04-20 | ||
eNovation Chemicals LLC | Y0988665-5g |
2-amino-1-(4-bromophenyl)ethanone hydrobromide |
151427-13-3 | 95% | 5g |
$850 | 2025-02-26 | |
TRC | A601905-5g |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 5g |
$ 672.00 | 2023-04-19 | ||
TRC | A601905-10g |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 10g |
$ 1235.00 | 2023-04-19 | ||
TRC | A601905-2 g |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 2g |
$ 235.00 | 2022-01-13 | ||
TRC | A601905-500mg |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 500mg |
$ 115.00 | 2023-09-08 | ||
TRC | A601905-5 g |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 5g |
$ 550.00 | 2022-01-13 | ||
TRC | A601905-1g |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide |
151427-13-3 | 1g |
$ 155.00 | 2023-09-08 |
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
Additional information on 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
Recent Advances in the Study of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3)
The compound 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Recent studies have highlighted the role of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide as a key intermediate in the synthesis of various bioactive molecules. Its structural features, including the bromophenyl moiety and the amino ketone functional group, make it a versatile building block for the development of novel therapeutic agents. Researchers have explored its utility in the synthesis of compounds targeting neurological disorders, infectious diseases, and cancer.
One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide exhibit potent inhibitory activity against specific kinase targets, offering promising leads for the treatment of cancer and inflammatory conditions.
In addition to its role in kinase inhibition, recent research has explored the compound's potential as a precursor for the synthesis of antimicrobial agents. A study conducted by a team at the University of Cambridge revealed that modifications of the 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide scaffold could enhance its antibacterial and antifungal properties. This finding opens new avenues for addressing the growing challenge of antibiotic resistance.
The pharmacological profile of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide has also been investigated in the context of neurodegenerative diseases. Preliminary in vitro studies suggest that certain derivatives of this compound may modulate pathways associated with neuroinflammation and oxidative stress, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's. However, further in vivo studies are needed to validate these findings.
From a synthetic chemistry perspective, advancements in the efficient and scalable production of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide have been reported. A recent patent application describes an improved synthetic route that enhances yield and purity while reducing environmental impact. This development is particularly relevant for industrial-scale production and commercialization.
In conclusion, the compound 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its diverse applications, ranging from kinase inhibition to antimicrobial activity, underscore its potential as a valuable tool in drug discovery. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic efficacy in preclinical and clinical settings.
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